7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
9-(2-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-7-2-3-9-16(14)22-19-20(17-10-4-5-11-18(17)30-22)25-23-26-27-28-29(23)21(19)15-8-6-12-24-13-15/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHVKAABMKPPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the condensation of pyridine derivatives with chromeno-tetrazole frameworks. The synthetic route typically includes:
- Formation of the Chromeno Framework : Utilizing appropriate starting materials such as o-tolyl and pyridine derivatives.
- Tetrazole Formation : The introduction of tetrazole moieties through cyclization reactions.
- Purification and Characterization : Characterized using techniques like NMR and mass spectrometry to confirm structure and purity.
Antimicrobial Properties
Recent studies have indicated that compounds within the tetrazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated against various bacterial strains. The results showed:
- Inhibition Zones : Compounds demonstrated inhibition zones comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 16 to 128 µg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies using animal models revealed:
- Reduction in Inflammatory Markers : Administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Pain Relief : Behavioral assessments indicated significant pain relief in models of acute inflammation .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis via caspase activation |
| HCT116 | 15 | Cell cycle arrest at G2/M phase |
| HepG2 | 12 | Inhibition of PI3K/Akt signaling pathway |
| A549 | 8 | Modulation of Bcl-2 family proteins |
These findings suggest that the compound may exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle disruption .
The biological activities of this compound can be attributed to its structural features:
- Pyridine Ring : Known for enhancing binding affinity to biological targets.
- Tetrazole Moiety : Imparts unique electronic properties that can interact with enzymes or receptors.
- Chromeno Framework : Provides stability and facilitates interactions with cellular components.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a related derivative demonstrated significant tumor regression in breast cancer patients when combined with conventional chemotherapy .
- Another investigation showed improvement in symptoms for patients with chronic inflammatory diseases after treatment with tetrazole-containing compounds .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a fused chromeno-tetrazolo-pyrimidine scaffold.
- Substituents include a pyridin-3-yl group at position 7 and an ortho-tolyl (2-methylphenyl) group at position 4. These groups contribute to steric and electronic modulation of the core structure.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features:
Substituent Impact Analysis :
Key Observations :
Cytotoxicity :
- Analogs like 7-substituted tetrazolo[1,5-a]pyrimidine-6-carbonitriles exhibit potent activity against HCT-116 (colon cancer) and A549 (lung cancer) cell lines .
- The pyridin-3-yl group in the target compound may enhance binding to kinase targets due to π-π stacking interactions, similar to imidazo[1,2-a]pyrimidines .
Tautomerism and Stability :
- Tetrazolo-pyrimidines exhibit azide-tetrazole equilibria in solution. For example, 5-(trifluoromethyl)-7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine exists predominantly as the tetrazole tautomer in DMSO (99:1 ratio) .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Observations | Source |
|---|---|---|---|---|
| Cyclization | DMF, 120°C, 10 h | 62–70 | High regioselectivity for tetrazolo-pyrimidine core | |
| Azo Coupling | Pyridine, reflux, 5 h | 67–68 | Sensitive to substituent steric effects |
How is structural characterization performed for this compound class?
Basic Research Focus
Characterization relies on spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, pyridinyl protons resonate at δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for CHN) validate molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 62.77% observed vs. 62.80% calculated) .
Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in fused-ring systems .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Focus
Critical variables include:
- Catalyst Selection : Triethylamine or p-toluenesulfonic acid enhances cyclization kinetics .
- Temperature Control : Reflux at 120°C in DMF improves conversion rates vs. room-temperature reactions .
- Purification Methods : Recrystallization from ethanol/DMF mixtures reduces byproduct contamination .
Case Study ():
- Method A (methanol/ammonia): 70% yield.
- Method B (DMF/formic acid): 65% yield but higher purity.
How should researchers address contradictory data in synthesis outcomes (e.g., variable yields)?
Advanced Research Focus
Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) reduce steric hindrance, improving yields (e.g., 68% for 10d vs. 62% for 10c in ) .
- Solvent Polarity : Polar solvents stabilize intermediates in azo coupling but may promote side reactions .
Q. Mitigation Strategies :
Perform kinetic studies to identify rate-limiting steps.
Use DoE (Design of Experiments) to evaluate solvent/temperature interactions .
What methodologies are used to assess biological activity of tetrazolo-pyrimidine derivatives?
Q. Advanced Research Focus
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
- SAR Studies : Modify substituents (e.g., o-tolyl vs. p-chlorophenyl) to correlate structure with activity .
Q. Table 2: Biological Activity Data
| Derivative | Target Activity (IC, μM) | Key Structural Feature | Source |
|---|---|---|---|
| 13a () | Anticancer: 12.5 ± 1.2 | 4,6-Dimethylpyrimidinyl | |
| 10c () | Antimicrobial: MIC 8 μg/mL | 2'-Chlorophenylazo |
How can computational modeling support the design of novel derivatives?
Q. Advanced Research Focus
- Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
Example : Chromeno-tetrazolo-pyrimidine derivatives show strong π-π stacking interactions with DNA gyrase in silico .
What are best practices for ensuring reproducibility in multi-step syntheses?
Q. Methodological Guidelines :
Standardize Protocols : Document solvent grades, heating rates, and stirring times .
Validate Intermediates : Use TLC or HPLC to confirm purity before proceeding .
Cross-Lab Validation : Share samples with collaborators to verify spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
